2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide
Description
Propriétés
IUPAC Name |
2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-4-30-23-22(17(2)27-30)29(16-21(31)26-19-12-8-9-13-20(19)34-3)25(33)28(24(23)32)15-14-18-10-6-5-7-11-18/h5-13H,4,14-16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUYWMHRRNNZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Pharmacological and Physicochemical Implications
While biological data are sparse in the evidence, structural trends suggest:
- Electron-donating groups (e.g., OCH₃) may enhance solubility but reduce affinity for hydrophobic targets.
- Halogenated substituents (F, Cl) improve metabolic stability and binding via halogen bonds .
- Bulkier groups (phenethyl, chromen-4-one) may restrict conformational flexibility, affecting selectivity .
Q & A
Q. What are the critical steps in synthesizing this pyrazolo[4,3-d]pyrimidine derivative, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Core formation : Cyclization of precursors (e.g., pyrazolo[4,3-d]pyrimidine) under reflux conditions with catalysts like sodium hydride or potassium carbonate .
- Functionalization : Sulfanylation or acylation to introduce the acetamide moiety. For example, coupling with 2-methoxyphenyl groups requires controlled pH and temperature to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization (ethanol/water mixtures) are standard . Optimization focuses on solvent selection (DMF or DMSO for polar intermediates), catalyst loading, and reaction time monitoring via TLC .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
- NMR : H and C NMR (DMSO- or CDCl) identify substituents (e.g., ethyl, methoxy) and confirm regiochemistry .
- LC-MS : Validates molecular weight (e.g., m/z 362.0 [M+H] in related compounds) and detects impurities .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for validating stereochemistry in analogs .
Q. What functional groups in this compound are most reactive, and how do they influence biological activity?
Key groups include:
- Pyrazolo[4,3-d]pyrimidine core : Binds ATP pockets in kinases or enzymes .
- Acetamide side chain : Enhances solubility and mediates hydrogen bonding with targets like proteases .
- Phenethyl and methoxyphenyl substituents : Modulate lipophilicity and membrane permeability . Reactivity studies show the thioether bridge is prone to oxidation, requiring inert atmospheres during synthesis .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with kinases (e.g., EGFR, CDK2) based on pyrazolo[4,3-d]pyrimidine scaffolds .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) to prioritize targets .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC values in related analogs .
Q. How should researchers address contradictions in biological activity data across structural analogs?
- Systematic SAR studies : Compare analogs with incremental substitutions (Table 1).
- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .
Table 1 : Substituent Effects on Anticancer Activity (Hypothetical Data)
| Substituent (R) | IC (µM) | Target Protein |
|---|---|---|
| -OCH (original) | 0.45 ± 0.02 | EGFR |
| -Cl | 1.20 ± 0.15 | CDK2 |
| -CF | 0.90 ± 0.10 | VEGFR2 |
| Data adapted from pyrazolo[4,3-d]pyrimidine studies . |
Q. What strategies optimize bioavailability without compromising target affinity?
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl ester) to enhance absorption .
- Nanoparticle encapsulation : Use PLGA or liposomes to improve solubility and reduce hepatic clearance .
- LogP adjustment : Replace phenethyl with polar groups (e.g., morpholine) to balance permeability and solubility (target LogP 2–3) .
Q. How to design assays for evaluating off-target effects and toxicity?
- Panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
- hERG assay : Measure IC for cardiac ion channels to predict arrhythmia risk .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
Methodological Considerations
- Data contradictions : Replicate synthesis (≥3 batches) and validate purity (>95% by HPLC) before biological testing .
- Target validation : Combine CRISPR knockouts and Western blotting to confirm mechanism of action .
- Ethical compliance : Follow NIH guidelines for in vivo studies (IACUC approval for xenograft models) .
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